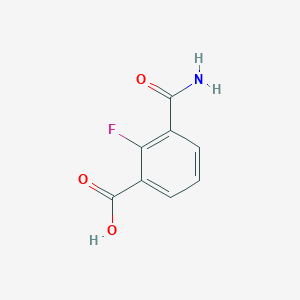

3-Carbamoyl-2-fluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

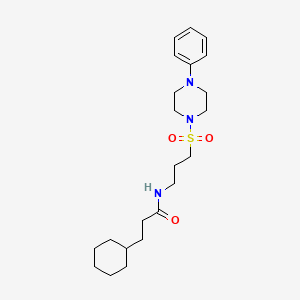

“3-Carbamoyl-2-fluorobenzoic acid” is a chemical compound with the CAS Number: 1781679-45-5 . It has a molecular weight of 183.14 . The IUPAC name for this compound is also “3-carbamoyl-2-fluorobenzoic acid” and it has the InChI code: 1S/C8H6FNO3/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H2,10,11)(H,12,13) .

Molecular Structure Analysis

The molecular structure of “3-Carbamoyl-2-fluorobenzoic acid” can be represented by the InChI code: 1S/C8H6FNO3/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H2,10,11)(H,12,13) .

Physical And Chemical Properties Analysis

“3-Carbamoyl-2-fluorobenzoic acid” is a powder that is stored at room temperature .

Scientific Research Applications

Pharmaceutical Development

3-Carbamoyl-2-fluorobenzoic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring both a carbamoyl and a fluorine group, allows it to participate in the formation of bioactive molecules. These molecules can exhibit enhanced pharmacokinetic properties, such as improved metabolic stability and increased binding affinity to target proteins .

Organic Synthesis

In organic chemistry, 3-Carbamoyl-2-fluorobenzoic acid serves as a versatile building block for the synthesis of more complex molecules. Its functional groups can undergo various chemical reactions, including amidation, esterification, and nucleophilic substitution. This makes it an essential reagent in the development of new synthetic methodologies and the construction of diverse chemical libraries .

Material Science

The compound’s unique chemical properties make it useful in the development of advanced materials. For instance, it can be incorporated into polymers to enhance their thermal stability and mechanical strength. Additionally, its fluorinated nature can impart hydrophobic characteristics to materials, making them suitable for applications in coatings and surface treatments .

Environmental Tracing

Fluorinated benzoic acids, including 3-Carbamoyl-2-fluorobenzoic acid, are employed as conservative tracers in environmental studies. These tracers help in tracking the movement of water and pollutants in various ecosystems. Their stability and detectability at low concentrations make them ideal for monitoring groundwater flow and contamination pathways .

Petrochemical Industry

In the petrochemical industry, 3-Carbamoyl-2-fluorobenzoic acid is used as a tracer to study fluid dynamics within reservoirs. By tagging injected fluids with this compound, researchers can analyze the flow patterns and interactions within the reservoir. This information is crucial for optimizing extraction processes and enhancing the recovery of hydrocarbons .

Biochemical Research

The compound is also utilized in biochemical research to study enzyme interactions and protein-ligand binding. Its structural features allow it to act as a probe in various assays, helping researchers understand the mechanisms of enzyme catalysis and the effects of fluorine substitution on biological activity .

Safety and Hazards

The safety information for “3-Carbamoyl-2-fluorobenzoic acid” includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Fluorinated benzoic acids, such as “3-Carbamoyl-2-fluorobenzoic acid”, have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . This suggests potential future directions in the use of these compounds in various industries.

properties

IUPAC Name |

3-carbamoyl-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H2,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYVUBOFZHZZKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carbamoyl-2-fluorobenzoic acid | |

CAS RN |

1781679-45-5 |

Source

|

| Record name | 3-carbamoyl-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Tert-butoxy)phenyl]methanamine hydrochloride](/img/structure/B2720553.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2720554.png)

![ethyl 4-[(5-oxo-4-hydro-1H-pyrazolo[5,4-d]1,2,4-triazolino[4,5-a]pyrimidin-3-y l)amino]benzoate](/img/structure/B2720567.png)

![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]pentanamide](/img/structure/B2720568.png)

![N-methyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-phenylacetamide](/img/structure/B2720569.png)

![4-(Prop-2-enoylamino)-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]benzamide](/img/structure/B2720570.png)

![3-{1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2720571.png)

![2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-methylbenzoate](/img/structure/B2720575.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2720576.png)